molecular formula C13H19N3OS B1416145 N'-(4-ethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine CAS No. 1105195-33-2

N'-(4-ethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine

Cat. No. B1416145
M. Wt: 265.38 g/mol
InChI Key: RAWGBORUYVIKKS-UHFFFAOYSA-N
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Description

N-(4-ethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine, also known as ABE-DMA, is a chemical compound that has gained significant attention in scientific research due to its potential in various applications.

Scientific Research Applications

  • Chalcogenide Colloidal Stabilizers : This compound, through its derivatives, has been used in the synthesis of water-soluble 2-aminomethylidene-1,3-dicarbonyl compounds. These compounds have been shown to act as stabilizers for cadmium and zinc sulfide sols in aqueous media, inhibiting aggregation (Bazhin et al., 2013).

  • Preparation of Sulfur–Nitrogen Heterocycles : In a study exploring the use of piperidine-1-sulphenyl chloride as a sulfur-transfer reagent, reactions with diamines like N'-(4-ethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine led to the creation of sulfur–nitrogen heterocycles, demonstrating its utility in synthesizing complex organic compounds (Bryce, 1984).

  • Catalysis and Ligand Synthesis : This compound has been used in the synthesis of chiral c(2)-symmetric diamino-bisoxazoline ligands. These ligands have potential applications in catalysis, particularly in enantioselective epoxidation reactions when combined with iron and manganese complexes (Guillemot et al., 2007).

  • Corrosion Inhibition : Benzothiazole derivatives including N'-(4-ethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine have been synthesized and studied for their corrosion inhibiting effect against steel in acidic solutions. These studies highlight the compound's potential in protecting metals from corrosion (Hu et al., 2016).

  • Polymeric Adducts Synthesis : The compound has been used in the synthesis of N,N'-bis(2'-hydroxy-5'-substituted-benzyl)-N,N´-dimethylethane-1,2-diamines, also known as N,N'-dimethyltetrahydrosalen ligands. These ligands have been prepared for potential applications in coordination chemistry and catalysis (Rivera et al., 2010).

properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3OS/c1-4-17-10-6-5-7-11-12(10)15-13(18-11)14-8-9-16(2)3/h5-7H,4,8-9H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWGBORUYVIKKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-ethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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